N-prop-2-enyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide
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Overview
Description
N-prop-2-enyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide is a compound with the molecular formula C13H12F3N5OS and a molecular weight of 343.33 g/mol. This compound has garnered attention in medicinal chemistry due to its unique pharmacological properties.
Mechanism of Action
Target of Action
The primary target of this compound is the serotonergic system , specifically the 5-HT1A and 5-HT3 receptors . These receptors play a crucial role in the regulation of mood and are often the target of antidepressant medications .
Mode of Action
The compound interacts with its targets by modulating the serotonergic system. It seems to enhance the activity of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness
Biochemical Pathways
The compound’s action affects the serotonergic pathways in the brain. By enhancing the activity of serotonin at the 5-HT1A and 5-HT3 receptors, it can potentially alleviate symptoms of depression . The compound’s effect on these pathways results in an antidepressant-like effect in animal models .
Pharmacokinetics
It has been administered orally in animal models, suggesting it may have good bioavailability
Result of Action
The compound exhibits an antidepressant-like effect in both the forced swimming test (FST) and tail suspension test (TST), two common animal models used to evaluate potential antidepressants . This suggests that the compound may have a positive effect on mood.
Preparation Methods
The synthesis of N-prop-2-enyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-prop-2-enyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-prop-2-enyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-prop-2-enyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide can be compared with other similar compounds, such as:
N-prop-2-enyl-3-(trifluoromethyl)aniline: This compound shares the trifluoromethylphenyl group but differs in the rest of its structure.
Tetrazole derivatives: Other tetrazole derivatives may have similar pharmacological properties but differ in their specific chemical structures and activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-prop-2-enyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5OS/c1-2-6-17-11(22)8-23-12-18-19-20-21(12)10-5-3-4-9(7-10)13(14,15)16/h2-5,7H,1,6,8H2,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWTYKBPQLHJJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CSC1=NN=NN1C2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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